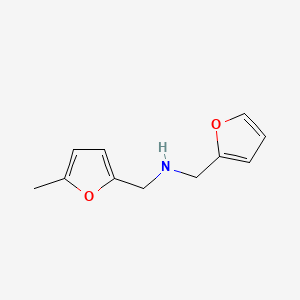

Furan-2-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine

Description

Furan-2-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine is a bifunctional amine derivative featuring two furan rings linked via a methylamine bridge. The compound consists of a primary furan-2-ylmethyl group and a 5-methyl-furan-2-ylmethyl substituent, creating a unique push-pull electronic structure due to the electron-rich furan rings and the amine moiety.

Its molecular weight, estimated as C₁₀H₁₂N₂O₂ (200.22 g/mol), places it within the range of small-molecule drug candidates. Key spectral characteristics, such as NMR and HR-MS, would likely align with those of structurally related compounds, such as (3H-Benzoimidazol-5-yl)-(5-methyl-furan-2-ylmethyl)-amine (), which exhibits distinct peaks at δ 8.07 (1H; s) and δ 2.25 (3H; s) in $^1$H-NMR .

Properties

IUPAC Name |

1-(furan-2-yl)-N-[(5-methylfuran-2-yl)methyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-9-4-5-11(14-9)8-12-7-10-3-2-6-13-10/h2-6,12H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMSWTCZZXWQCFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CNCC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine typically involves the reaction of furan derivatives with appropriate amine precursors. One common method is the condensation reaction between 2-furylmethyl chloride and 5-methyl-2-furylmethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation, recrystallization, and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Hydroxyalkylation/Alkylation

The compound participates in acid-catalyzed hydroxyalkylation/alkylation (HAA) reactions to form long-chain derivatives. For example:

| Reactants | Catalyst | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| Butanal + 2-Methylfuran | ITQ-2 zeolite | 50°C | 8 h | 86% | |

| Furfural | AlMSS20-450 | 140°C | 20 min | 94% |

These reactions produce fuel precursors like 2,2′-butylidenebis[5-methylfuran], which are critical for biofuel synthesis .

Oxidation Reactions

The furan rings undergo oxidation under controlled conditions:

-

Reagents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

-

Products: Furan-2,5-dicarboxylic acid derivatives.

-

Mechanism: Electrophilic attack on the electron-rich furan ring, followed by ring opening and carboxylation.

Reduction Reactions

The amine group facilitates reduction processes:

-

Reagents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Products: Secondary or tertiary amines, depending on substituents.

Catalytic Behavior

Brønsted and Lewis acid sites synergistically enhance reaction efficiency in HAA processes. For instance:

-

Catalyst: AlMSS20-450 (Si/Al = 20:1) achieves 94% yield in 20 minutes at 140°C .

-

Mechanism: Proton transfer from Brønsted acids activates carbonyl groups, while Lewis acids stabilize transition states .

Comparative Reactivity

| Reaction Type | Conditions | Key Product | Yield |

|---|---|---|---|

| HAA with aldehydes | Acidic, 50–140°C | Long-chain furan dimers | 75–94% |

| Oxidation | KMnO₄/CrO₃, acidic aqueous | Dicarboxylic acid derivatives | ~60%* |

| Reductive amination | NaBH₄/MeOH, 20°C | Secondary amine derivatives | 82.6% |

*Estimated from analogous furan oxidation studies.

Scientific Research Applications

Furan-2-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine is an organic compound featuring a furan ring and a thiophene moiety, with a molecular weight of approximately 207.3 g/mol. It combines aromatic properties from both furan and thiophene rings, making it interesting in medicinal chemistry and organic synthesis.

Potential Applications

Furan-2-ylmethyl-(5-methyl-thiophen-2-ylmethyl)-amine and similar compounds have potential applications in:

- Drug discovery

- Medicinal chemistry

- Organic synthesis

Interaction Studies

Interaction studies involving furan-based compounds often focus on their ability to bind to biological targets such as enzymes or receptors. For instance, studies have evaluated their role as enzyme inhibitors which could lead to therapeutic applications in treating diseases like cancer or infections. The binding affinity and specificity can be assessed using techniques such as surface plasmon resonance or molecular docking simulations.

Structure-Activity Relationship (SAR) Analysis

SAR analyses of synthesized (5-phenylfuran-2-yl)methanamine derivatives have led to the identification of potent compounds . For example, one compound displayed 63 ± 5% and 35 ± 3% inhibition against SIRT2 at 100 μM and 10 μM, respectively . Another compound (25) with an IC50 value of 2.47 μM, was more potent than AGK2 (IC50 = 17.75 μM) and likely possesses better water solubility (cLogP = 1.63 and cLogS = -3.63) . Molecular docking analyses indicated that this compound fitted well with the induced hydrophobic pocket of SIRT2 .

Conversion to Value-Added Chemicals

2-methylfuran can be converted into value-added chemicals and liquid fuels . For example, methylfuran derived from lignocellulose with furfural, ethyl levulinate, and acetone can be used for the HAA reaction . Under optimized conditions (2 h, 323 K), the HAA product yield of furfural and 2-MF can reach 75% . Under these reaction conditions, methylfuran undergoes hydroxyalkylation/alkylation with ethyl levulinate and acetone to produce ethyl 4,4-bis(5-methylfuran-2-yl) pentanoate and 5,5′-(propane-2-diyl)bis(2-methylfuran) in yields of 24% and 14%, respectively .

Analogues

Several compounds share structural features with furan-2-ylmethyl-(5-methyl-thiophen-2-ylmethyl)-amine:

| Compound Name | Structure Features | Biological Activity | Unique Characteristics |

|---|---|---|---|

| Furan | Simple five-membered ring | Antimicrobial | Basic structure without substituents |

| Thiophene | Five-membered ring with sulfur | Anticancer | Lacks the furan moiety |

| Benzothiazole | Contains sulfur and nitrogen in a fused ring system | Antitubercular activity | More complex fused ring structure |

| Furan Derivatives (e.g., Furan-2-carboxylic acid) | Contains carboxylic acid functional group | Various biological activities | Functional group alters reactivity |

Mechanism of Action

The mechanism of action of Furan-2-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The furan rings can participate in π-π stacking interactions, further stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares Furan-2-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine with structurally related compounds:

Key Observations :

- The target compound’s dual furan substitution distinguishes it from analogues like Cyclopentyl-(5-methyl-furan-2-ylmethyl)-amine , which has a cyclopentyl group instead of a second furan ring .

- The presence of a benzoimidazole ring in Compound 4b () enhances its aromaticity and likely influences its antiviral activity compared to the target compound’s simpler structure .

Comparison :

- The target compound may require a two-step synthesis: (1) preparation of 5-methylfuran-2-ylmethylamine via reductive amination of 5-methylfurfural, followed by (2) coupling with furan-2-ylmethyl chloride. Yields are likely comparable to those of Compound 4b (55%) .

- Lower yields (e.g., 3% for Furan-2-ylmethyl-triazolopyrimidine in ) highlight challenges in purifying highly functionalized furan derivatives .

Key Findings :

- The target compound’s lack of heteroaromatic rings (e.g., tetrazole or benzoimidazole) may reduce its antibacterial potency compared to Compound 6 (MIC = 2 µg/mL) .

- Antiviral activity in Compound 4b suggests that furan-amine derivatives could target viral entry or replication machinery, though specific mechanisms remain unelucidated .

Physicochemical and Spectral Comparisons

NMR Profiles :

- The target compound’s $^1$H-NMR would likely show signals for two furan rings (δ ~6.0–6.7 ppm) and methylamine protons (δ ~2.2–4.2 ppm), similar to (3H-Benzoimidazol-5-yl)-(5-methyl-furan-2-ylmethyl)-amine .

- Cyclopentyl-(5-methyl-furan-2-ylmethyl)-amine exhibits cyclopentyl proton signals at δ ~1.5–2.0 ppm, absent in the target compound .

Mass Spectrometry :

- HR-MS data for the target compound would resemble that of Compound 4b (observed [M+H]⁺ = 228.1135) but with a lower mass due to the absence of a benzoimidazole group .

Biological Activity

Furan-2-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and efficacy against various biological targets such as cancer cell lines and bacteria.

Synthesis and Structural Characteristics

The compound can be synthesized through various methods, often involving the reaction of furan derivatives with amines. The structural characteristics of furan derivatives play a crucial role in their biological activities. For instance, modifications on the furan ring can enhance or diminish the compound's efficacy against specific targets.

Table 1: Synthesis Overview

Anticancer Activity

Research has shown that furan derivatives exhibit significant anticancer properties. For example, compounds derived from furan have been tested against various cancer cell lines, including HeLa and HepG2. The compound F2MPA (N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine) demonstrated notable inhibitory effects on MAO-B, which is linked to neuroprotective and anticancer activities.

Case Study: F2MPA

In a study evaluating the biological activity of F2MPA, it was found to inhibit hMAO-B with an IC50 value of 5.16 μM, highlighting its potential as a therapeutic agent for conditions involving oxidative stress and cancer proliferation .

Antibacterial Activity

Furan derivatives also exhibit antibacterial properties. A study indicated that certain furan-based compounds showed potent activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanisms behind this activity often involve disruption of bacterial cell walls or interference with metabolic pathways.

Table 2: Antibacterial Activity of Furan Derivatives

| Compound | Target Bacteria | MIC (µg/mL) | References |

|---|---|---|---|

| Compound 1 | Staphylococcus aureus | 500 | |

| Compound 2 | Escherichia coli | 250 |

The biological activity of furan derivatives is attributed to their ability to interact with various molecular targets within cells. For instance:

- Inhibition of Enzymes : Compounds like F2MPA inhibit monoamine oxidase (MAO), which is crucial for neurotransmitter metabolism and has implications in cancer treatment .

- Cytotoxicity : Many furan derivatives induce cytotoxic effects in cancer cells through apoptosis or necrosis pathways .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of furan derivatives, demonstrating that specific substitutions on the furan ring can enhance biological activity. For example, the presence of hydroxymethyl groups has been linked to increased cytotoxicity against cancer cell lines .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Furan-2-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine?

- Methodological Answer : The compound can be synthesized via reductive amination of furfuryl alcohols or through nucleophilic substitution reactions involving furan-containing amines. For example, Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are effective for introducing substituents to the furan ring, as demonstrated in similar amine syntheses using aryl boronic acids and sulfonamide intermediates . Chromatographic purification (e.g., flash column chromatography with gradients of hexane/acetone or CH₂Cl₂/CH₃OH) is typically employed to isolate the product, followed by characterization via ¹H NMR and mass spectrometry .

Q. How is this compound characterized in terms of structural confirmation?

- Methodological Answer : Structural confirmation relies on spectroscopic techniques:

- ¹H NMR : Distinct signals for furan protons (δ 6.0–7.5 ppm) and methylene groups adjacent to the amine (δ 3.0–4.0 ppm) are observed. Splitting patterns help identify substitution on the furan rings .

- GC-MS : Used to verify molecular weight and fragmentation patterns, especially when analyzing trace amounts in complex matrices (e.g., food or biological samples) .

- Elemental Analysis : Validates purity by confirming C, H, N, and O content.

Q. What are the primary research applications of this compound in organic chemistry?

- Methodological Answer : The compound serves as a precursor for:

- Heterocyclic Synthesis : Its furan rings and amine group participate in cyclization reactions to form pyrroles or triazolo-pyrimidines, which are relevant in medicinal chemistry .

- Maillard Reaction Studies : Analogous furfuryl-amine derivatives act as intermediates in flavor chemistry, forming aroma-active pyrroles via dehydration and cyclization with carbonyl compounds .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing this amine?

- Methodological Answer : Density Functional Theory (DFT) calculations predict transition states and energetics for key steps (e.g., reductive amination). Molecular docking studies assess interactions with enzymes (e.g., oxidoreductases) to design biocatalytic pathways, as seen in bio-inspired amine synthesis using engineered enzymes . Solvent effects and catalyst turnover rates are modeled to minimize side reactions and improve yield.

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Contradictions (e.g., unexpected NMR splitting or GC-MS fragments) are addressed by:

- 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns proton-carbon correlations.

- Isotopic Labeling : For example, ¹⁵N-labeled precursors clarify nitrogen atom transfer pathways, as applied in furfuryl-amine formation studies .

- X-ray Crystallography : Provides definitive structural data if single crystals are obtainable, though this is challenging for low-melting-point amines .

Q. What are the degradation pathways of this compound under oxidative or thermal stress?

- Methodological Answer : Stability studies under accelerated conditions (e.g., 120°C or UV exposure) reveal:

- Thermal Degradation : Furan rings may undergo Diels-Alder reactions or polymerization, forming dimers or cross-linked products.

- Oxidative Degradation : The amine group oxidizes to nitro or imine derivatives, detectable via HPLC-MS. Pyrolysis-GC-MS identifies volatile byproducts (e.g., furans or pyrroles) .

Q. How can reaction selectivity be improved to avoid byproducts in multi-step syntheses?

- Methodological Answer : Key approaches include:

- Protecting Groups : Temporarily block reactive sites (e.g., amine) during furan functionalization.

- Flow Chemistry : Enhances control over reaction parameters (temperature, residence time) to suppress side reactions.

- Catalyst Screening : Pd(II) acetate or immobilized enzymes (e.g., engineered transaminases) improve regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.